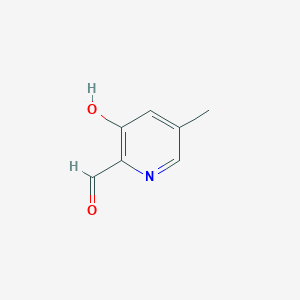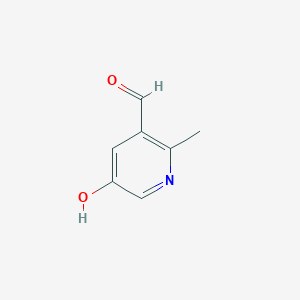
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is a compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of both a thiophene ring and a phenyl group in this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)thiophen-2-yl)magnesium bromide with benzaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The Grignard reagent is prepared by reacting 4-(tert-butyl)thiophen-2-yl bromide with magnesium in dry ether. The resulting Grignard reagent is then added to benzaldehyde, followed by hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: The major product is (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanone.
Reduction: The major product is this compound.
Substitution: Depending on the substituent, various substituted derivatives of the original compound can be formed.
科学研究应用
Chemistry
In chemistry, (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both thiophene and phenyl groups in this compound makes it a candidate for such studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Thiophene-containing compounds have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, dyes, and polymers
作用机制
The mechanism of action of (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological molecules, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(4-(tert-Butyl)phenyl)methanol: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(4-(tert-Butyl)thiophen-2-yl)methanol: Lacks the phenyl group, which may reduce its potential biological activity.
(4-(tert-Butyl)thiophen-2-yl)(4-methoxyphenyl)methanol: Contains an additional methoxy group, which can alter its chemical and biological properties.
Uniqueness
The combination of a thiophene ring and a phenyl group in (4-(tert-Butyl)thiophen-2-yl)(phenyl)methanol makes it unique
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable building block in organic synthesis and a promising candidate for biological and medicinal research.
属性
分子式 |
C15H18OS |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
(4-tert-butylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)12-9-13(17-10-12)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
InChI 键 |
GGFFTUIQFCZTJB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CSC(=C1)C(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


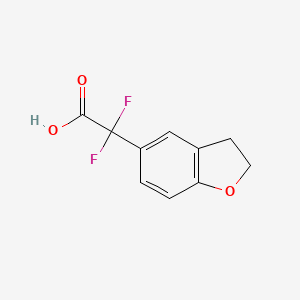
![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)
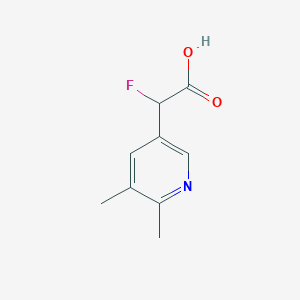
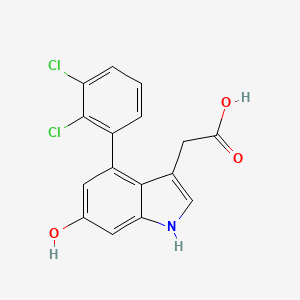
![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

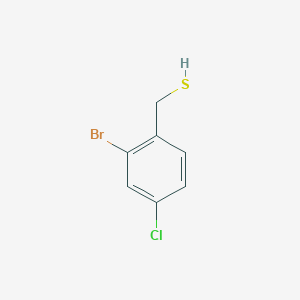
![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)
![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)
![tert-Butyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13087617.png)

